Nvp-aew541

Vue d'ensemble

Description

NVP-AEW541 is an inhibitor of IGF-1R that exhibits anticancer activity, inhibiting proliferation of pituitary tumor cells . This compound also increases sensitivity to other co-administered chemotherapeutics in pancreatic cancer cells, glioma cells, and prostate cancer cells . It is a novel, potent, and selective inhibitor of IGF-IR kinase with an IC50 value of 0.086 μM .

Synthesis Analysis

The synthesis of NVP-AEW541 involves in vitro kinase assays with the indicated purified kinases/recombinant kinase domains in the absence or presence of increasing concentrations of NVP-AEW541 .Molecular Structure Analysis

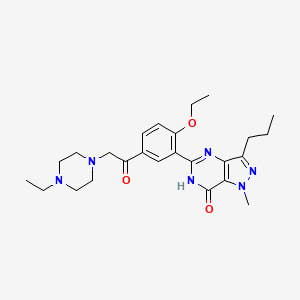

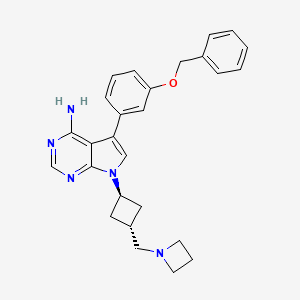

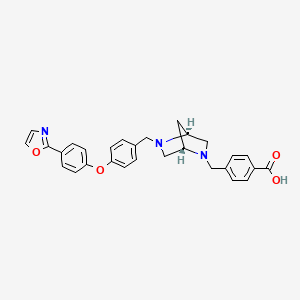

NVP-AEW541 is a pyrrolo [2,3-d] pyrimidine derivative . Its molecular formula is C27H29N5O and its molecular weight is 439.55 . The InChI key is AECDBHGVIIRMOI-UHFFFAOYSA-N .Chemical Reactions Analysis

NVP-AEW541 has been reported to abolish IGF-I-induced IGF-IR autophosphorylation and to block the IGF-IR . It has also been found to inhibit tachyzoite invasion .Physical And Chemical Properties Analysis

NVP-AEW541 is a solid compound . It has a molecular weight of 439.55 and a molecular formula of C27H29N5O .Applications De Recherche Scientifique

Cardiac Function Research

NVP-AEW541 has been studied for its effects on cardiac function and insulin response. In a study involving juvenile and adult rats, it was found that NVP-AEW541 caused dose-dependent growth retardation and impaired glucose tolerance. In adults, it led to a depression of cardiac contractility, which was reversible after cessation of treatment. This suggests that NVP-AEW541 can be used to understand the cardiac effects of IGF-1R inhibition .

Antitumor Activity

The compound has demonstrated significant antitumor activity, particularly as an inhibitor of the IGF-1R kinase. It has been shown to inhibit IGF-I-mediated survival and colony formation in soft agar, consistent with inhibition of IGF-1R autophosphorylation. This makes NVP-AEW541 a valuable tool for cancer research, especially for studying the role of IGF-1R in tumor growth and metastasis .

Cancer Cell Metabolism

Research has indicated that NVP-AEW541 affects the metabolic pathways in cancer cells. It has been observed to eliminate insulin’s effects on glucose and fatty acid oxidation in isolated working hearts. This property can be utilized to study the metabolic requirements of cancer cells and the potential metabolic vulnerabilities that could be targeted by new therapies .

Insulin Resistance Studies

NVP-AEW541’s ability to impair glucose tolerance and cause insulin-independent cardiac contractile dysfunction makes it a useful agent for studying insulin resistance. Researchers can use it to investigate the mechanisms behind insulin resistance and its effects on different tissues, particularly the heart .

Combination Therapy Research

The compound has been found to sensitize tumor cells to other anti-cancer drugs. It blunts tumor cell responses to other growth factors and overcomes drug-resistance phenotypes conferred by bone marrow stromal cells. This suggests that NVP-AEW541 could be used in combination therapy research to enhance the efficacy of existing cancer treatments .

Angiogenesis Inhibition

NVP-AEW541 has been reported to abrogate VEGF production in co-cultures of multiple myeloma cells with bone marrow stromal cells. This indicates its potential use in studying angiogenesis and developing anti-angiogenic therapies, which could be crucial for treating cancers that rely on blood vessel formation .

Mécanisme D'action

Target of Action

NVP-AEW541 is a selective small molecule inhibitor that primarily targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R plays a critical role in the proliferation, survival, and drug-resistance of a broad spectrum of hematologic malignancies and solid tumors .

Mode of Action

NVP-AEW541 interacts with its target, IGF-1R, by inhibiting its tyrosine kinase activity . This inhibition blocks key growth and survival pathways, including PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB . It also suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

Biochemical Pathways

The inhibition of IGF-1R by NVP-AEW541 affects several biochemical pathways. It blocks key growth and survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB . Additionally, it suppresses the expression of inhibitors of apoptosis, including FLIP, cIAP-2, and survivin .

Pharmacokinetics

It’s known that nvp-aew541 is orally active , suggesting it can be absorbed through the digestive tract

Result of Action

NVP-AEW541 has demonstrated anti-tumor activity both in vitro and in vivo . It counteracts the proliferative and anti-apoptotic effect of serum on tumor cells . In particular, it has shown activity against diverse tumor types, including multiple myeloma cell lines and primary tumor cells from multiple myeloma patients .

Action Environment

The action of NVP-AEW541 can be influenced by environmental factors. For instance, the presence of serum can induce upregulation of proteasome activity, which NVP-AEW541 can suppress . .

Safety and Hazards

Propriétés

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECDBHGVIIRMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467110 | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475488-34-7, 475489-16-8 | |

| Record name | AEW-541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEW-541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)